molecular formula C11H11Cl2N5O B5879034 2,3-dichloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

2,3-dichloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No. B5879034
M. Wt: 300.14 g/mol
InChI Key: YNIAXXGASXSNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, commonly known as DPTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of tetrazole-containing compounds and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

DPTB has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antitumor activities. In addition, DPTB has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, DPTB has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Mechanism of Action

The mechanism of action of DPTB is not fully understood. However, it has been suggested that DPTB exerts its pharmacological effects by inhibiting the activity of certain enzymes or proteins. For example, DPTB has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, DPTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DPTB has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, DPTB has been reported to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

DPTB has several advantages for use in lab experiments. It is easy to synthesize, has high yield, and can be easily purified. In addition, DPTB has been reported to have low toxicity, making it a safer alternative to other compounds with similar pharmacological activities. However, DPTB has some limitations for use in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological effects.

Future Directions

There are several future directions for research on DPTB. One potential area of investigation is the development of DPTB as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dose and treatment regimen for DPTB in cancer patients. In addition, research is needed to determine the long-term effects of DPTB on cancer cells and normal cells. Another potential area of investigation is the development of DPTB as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of DPTB in reducing inflammation and to determine its efficacy in animal models of inflammatory diseases. Finally, research is needed to determine the potential of DPTB as an antibacterial and antifungal agent.

Synthesis Methods

The synthesis of DPTB involves the reaction of 2,3-dichlorobenzoyl chloride with 2-propyl-2H-tetrazol-5-amine in the presence of a base. The reaction proceeds through an acylation mechanism, resulting in the formation of DPTB as a white solid. The yield of the reaction is reported to be high, and the purity of the product can be improved through recrystallization.

properties

IUPAC Name

2,3-dichloro-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N5O/c1-2-6-18-16-11(15-17-18)14-10(19)7-4-3-5-8(12)9(7)13/h3-5H,2,6H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIAXXGASXSNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

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